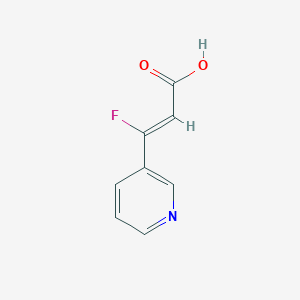![molecular formula C7H13NO B13517006 5-Methyl-2-oxa-7-azaspiro[3.4]octane](/img/structure/B13517006.png)
5-Methyl-2-oxa-7-azaspiro[3.4]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-oxa-7-azaspiro[34]octane is a spirocyclic compound characterized by a unique structure that includes both an oxygen and a nitrogen atom within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-oxa-7-azaspiro[3.4]octane can be achieved through several methods. One approach involves the annulation of a cyclopentane ring, while other methods focus on the annulation of a four-membered ring . These methods typically employ readily available starting materials and conventional chemical transformations, minimizing the need for extensive chromatographic purification .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of spirocyclic compound synthesis can be applied. These methods often involve scalable reactions that can be optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-oxa-7-azaspiro[3.4]octane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
5-Methyl-2-oxa-7-azaspiro[3.4]octane has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism by which 5-Methyl-2-oxa-7-azaspiro[3.4]octane exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, making the compound a valuable tool for studying cellular mechanisms and developing new therapies. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Oxa-5-azaspiro[3.4]octane: This compound shares a similar spirocyclic structure but differs in the position of the oxygen and nitrogen atoms.
1-Oxa-5-azaspiro[2.5]octane-5-carboxylic acid tert-butyl ester: Another spirocyclic compound with distinct functional groups and reactivity.
Uniqueness
5-Methyl-2-oxa-7-azaspiro[3.4]octane stands out due to its specific arrangement of atoms, which imparts unique chemical and physical properties. This uniqueness makes it particularly valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
5-methyl-2-oxa-7-azaspiro[3.4]octane |
InChI |
InChI=1S/C7H13NO/c1-6-2-8-3-7(6)4-9-5-7/h6,8H,2-5H2,1H3 |
InChI Key |
WHLLAPISYZBZNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC12COC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


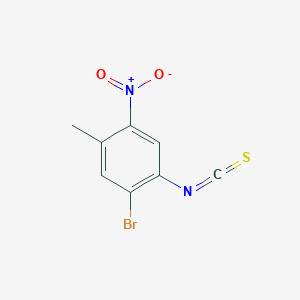
![1-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}cyclopentane-1-carboxylic acid](/img/structure/B13516935.png)
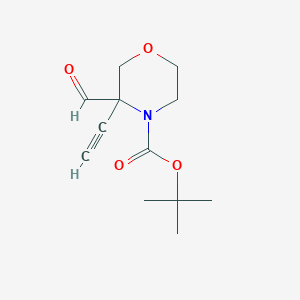

![2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}pyrimidinehydrochloride](/img/structure/B13516950.png)
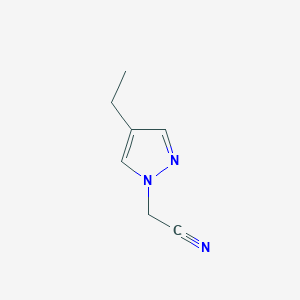
![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-aminedihydrochloride](/img/structure/B13516957.png)
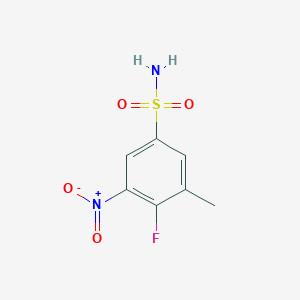

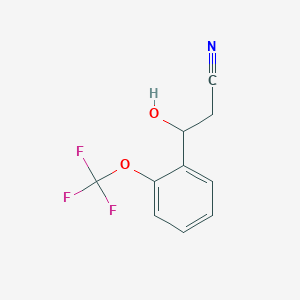
![2-[(1-Acetylpyrrolidin-3-yl)amino]acetic acid dihydrochloride](/img/structure/B13516991.png)
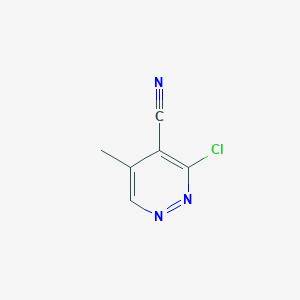
![4-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid; trifluoroacetic acid](/img/structure/B13517011.png)
